2H-1,2,4-Benzothiadiazine-3-propanoic acid, 5,7-dichloro-, 1,1-dioxide 2H-1,2,4-Benzothiadiazine-3-propanoic acid, 5,7-dichloro-, 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 101063-93-8
VCID: VC20747112
InChI: InChI=1S/C10H8Cl2N2O4S/c11-5-3-6(12)10-7(4-5)19(17,18)14-8(13-10)1-2-9(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16)
SMILES: C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCC(=O)O)Cl)Cl
Molecular Formula: C10H8Cl2N2O4S
Molecular Weight: 323.15 g/mol

2H-1,2,4-Benzothiadiazine-3-propanoic acid, 5,7-dichloro-, 1,1-dioxide

CAS No.: 101063-93-8

Cat. No.: VC20747112

Molecular Formula: C10H8Cl2N2O4S

Molecular Weight: 323.15 g/mol

* For research use only. Not for human or veterinary use.

2H-1,2,4-Benzothiadiazine-3-propanoic acid, 5,7-dichloro-, 1,1-dioxide - 101063-93-8

Specification

CAS No. 101063-93-8
Molecular Formula C10H8Cl2N2O4S
Molecular Weight 323.15 g/mol
IUPAC Name 3-(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid
Standard InChI InChI=1S/C10H8Cl2N2O4S/c11-5-3-6(12)10-7(4-5)19(17,18)14-8(13-10)1-2-9(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16)
Standard InChI Key VXEJBKDPUCPSQC-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCC(=O)O)Cl)Cl
Canonical SMILES C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCC(=O)O)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator